5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 3-bromobenzohydrazide with ethyl 4-ethoxybenzoate in the presence of phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired oxadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic agents for substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted oxadiazole derivatives, while oxidation reactions can produce oxadiazole N-oxides.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antibacterial and antifungal agent.
Medicine: The compound is being investigated for its potential anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its anticancer activity is linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
- 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine
Uniqueness
5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C19H15BrN4O3 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H15BrN4O3/c1-2-25-15-8-6-12(7-9-15)18-21-16(27-24-18)11-17-22-23-19(26-17)13-4-3-5-14(20)10-13/h3-10H,2,11H2,1H3 |
InChI Key |
RGCDSHKHWSMXLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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